molecular formula C17H16O B8658790 1-(7-Ethyl-9H-fluoren-2-YL)ethanone CAS No. 42946-56-5

1-(7-Ethyl-9H-fluoren-2-YL)ethanone

Cat. No.: B8658790
CAS No.: 42946-56-5
M. Wt: 236.31 g/mol
InChI Key: JHMVPGWDPZHTSF-UHFFFAOYSA-N
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Description

1-(7-Ethyl-9H-fluoren-2-yl)ethanone is a fluorene-derived ketone characterized by an ethyl substituent at the 7-position of the fluorene moiety and an acetyl group at the 2-position. Fluorene-based compounds are pivotal in materials science and pharmaceutical chemistry due to their planar aromatic structure, which facilitates π-π interactions and enhances electronic properties.

Properties

CAS No.

42946-56-5

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1-(7-ethyl-9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C17H16O/c1-3-12-4-6-16-14(8-12)10-15-9-13(11(2)18)5-7-17(15)16/h4-9H,3,10H2,1-2H3

InChI Key

JHMVPGWDPZHTSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Fluorene-Based Ethanones

Fluorene derivatives with varying substituents exhibit distinct properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone 9,9-Dimethyl fluorene C₁₇H₁₆O 236.31 Enhanced stability (stored at 2–8°C); used in optoelectronics
1-(7-Bromo-9H-fluoren-3-yl)ethanone 7-Bromo fluorene C₁₅H₁₁BrO 287.15 Halogenation increases reactivity for cross-coupling reactions
1-(2,7-Dichloro-9H-fluoren-4-yl)ethanone 2,7-Dichloro fluorene C₁₅H₁₀Cl₂O 277.15 Synthesized via LiI/BF₃•Et₂O-mediated methods; precursor for functional materials
1-[9,9'-Bi-9H-fluoren]-2-yl ethanone Bifluorene backbone C₂₇H₁₈O 358.43 Extended conjugation for organic semiconductors

Key Observations :

  • Alkyl substituents (e.g., ethyl, methyl) improve solubility in organic solvents and thermal stability. For example, 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone’s stability is attributed to steric hindrance from methyl groups .
  • Halogenation (e.g., bromo, chloro) enhances reactivity for further functionalization, as seen in Suzuki-Miyaura cross-coupling applications .
  • Bifluorene systems exhibit redshifted absorption/emission due to extended π-conjugation, making them suitable for light-emitting diodes (LEDs) .
Comparison with Non-Fluorene Ethanones

Ethanones with non-fluorene aromatic systems highlight structural influences on properties:

Compound Name Aromatic Core Molecular Formula Key Properties/Applications References
1-(Naphthalen-2-yl)ethanone Naphthalene C₁₂H₁₀O High volatility (oil form); used in fragrance synthesis
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone Substituted phenyl C₉H₉ClO₃ Antibacterial and antioxidant activities
1-(2-Amino-6-nitrophenyl)ethanone Nitrophenyl with amino group C₈H₈N₂O₃ Limited toxicological data; potential precursor for dyes

Key Observations :

  • Naphthalene-based ethanones (e.g., 1-(Naphthalen-2-yl)ethanone) are less rigid than fluorene derivatives, leading to lower melting points and higher volatility .
  • Hydroxy- and methoxy-substituted phenyl ethanones (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) demonstrate bioactivity, suggesting that electron-donating groups enhance interactions with biological targets .

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